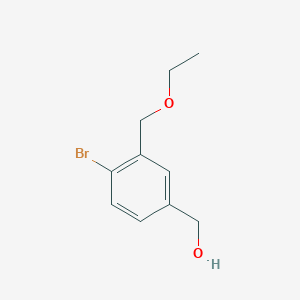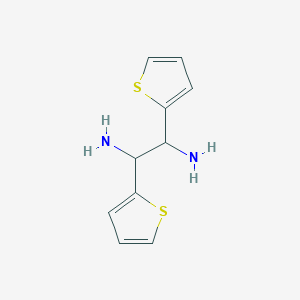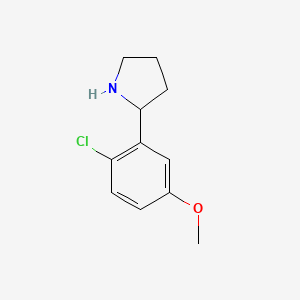
2-Fluoro-6-nitrothioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-nitrothioanisole is an organic compound with the molecular formula C7H6FNO3S. It belongs to the class of nitroaromatic compounds and is characterized by the presence of a fluorine atom, a nitro group, and a thioether linkage on a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrothioanisole typically involves the nitration of 2-fluorothioanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the ortho position relative to the fluorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-nitrothioanisole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Aliphatic amines, thiols, base catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Fluoro-6-aminothioanisole.
Substitution: 2-Amino-6-nitrothioanisole, 2-Thio-6-nitrothioanisole.
Oxidation: 2-Fluoro-6-nitrosulfoxide, 2-Fluoro-6-nitrosulfone.
Aplicaciones Científicas De Investigación
2-Fluoro-6-nitrothioanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-nitrothioanisole is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the fluorine atom and thioether linkage can engage in substitution and oxidation reactions. These chemical properties enable the compound to interact with biological molecules and pathways, potentially leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-nitrothioanisole: Similar structure but with the nitro group at the para position relative to the fluorine atom.
2-Methyl-4-nitroanisole: Contains a methyl group instead of a fluorine atom.
2-Halogeno-4-nitroanisoles: Includes compounds with other halogens (e.g., chlorine, bromine) instead of fluorine.
Uniqueness
2-Fluoro-6-nitrothioanisole is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the thioether linkage further differentiates it from other nitroaromatic compounds, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H6FNO2S |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-fluoro-2-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 |
Clave InChI |
UQBIZYNPYQZLRI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)



![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)





